5-(Carbamoylamino)-2-chlorobenzoic acid

medicinal chemistry ADME profiling drug design

Sourcing a fragment with balanced polarity and hydrogen-bonding capacity for fragment-based drug discovery? 5-(Carbamoylamino)-2-chlorobenzoic acid (CAS 1183985-90-1) provides a pre-installed urea moiety and chloro handle for diversification. - **Physicochemical profile:** XLogP3 0.8, TPSA 92.4 Ų, 3 H-bond donors - ideal for polar binding pockets. - **Eliminates hazardous chemistry:** Direct intermediate for urea-based inhibitors; no phosgene/isocyanate required. - **Supply assurance:** Research quantities available; compliant for global R&D shipping.

Molecular Formula C8H7ClN2O3
Molecular Weight 214.61
CAS No. 1183985-90-1
Cat. No. B2875624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Carbamoylamino)-2-chlorobenzoic acid
CAS1183985-90-1
Molecular FormulaC8H7ClN2O3
Molecular Weight214.61
Structural Identifiers
SMILESC1=CC(=C(C=C1NC(=O)N)C(=O)O)Cl
InChIInChI=1S/C8H7ClN2O3/c9-6-2-1-4(11-8(10)14)3-5(6)7(12)13/h1-3H,(H,12,13)(H3,10,11,14)
InChIKeyFTEUNQDHAWIUHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-(Carbamoylamino)-2-chlorobenzoic Acid Overview


5-(Carbamoylamino)-2-chlorobenzoic acid, with the molecular formula C8H7ClN2O3 and a molecular weight of 214.60 g/mol [1], is a specialized organic compound featuring a benzoic acid core substituted with a chlorine atom at the 2-position and a carbamoylamino (ureido) group at the 5-position [1]. As a substituted benzoic acid derivative, it is primarily utilized as a research chemical and synthetic intermediate, with its dual functional groups offering unique reactivity profiles for medicinal chemistry and materials science applications .

Medicinal chemistry fragment screening for polar active sites
Urea-containing bioactive compound synthesis
ADME property profiling studies

5-(Carbamoylamino)-2-chlorobenzoic Acid Differentiation


Substituting 5-(Carbamoylamino)-2-chlorobenzoic acid with simpler analogs such as 2-chlorobenzoic acid or 5-aminobenzoic acid is scientifically unsound due to fundamental differences in physicochemical properties and biological interactions. The presence of both a chloro substituent and a carbamoylamino group on the benzoic acid scaffold creates a unique hydrogen-bonding network and electronic environment [1]. Specifically, the carbamoylamino group significantly increases the topological polar surface area (TPSA) to 92.4 Ų compared to unsubstituted benzoic acid derivatives, directly impacting membrane permeability and target engagement [1]. The following quantitative evidence details how these structural distinctions translate into measurable differences in potency, selectivity, and physical properties that are critical for experimental reproducibility and project success.

TPSA Mismatch Markedly lower TPSA in simpler analogs may shift membrane permeability and solubility context
HBD Deficit Fewer hydrogen bond donors in analogs reduce target interaction potential, altering binding affinity profile
Lipophilicity Shift Higher XLogP3 in 2-chlorobenzoic acid and amino analog may increase off-target promiscuity risk and lower aqueous solubility

Quantitative Evidence for 5-(Carbamoylamino)-2-chlorobenzoic Acid


Enhanced TPSA for Drug-like Properties

The TPSA of 5-(Carbamoylamino)-2-chlorobenzoic acid is 92.4 Ų [1]. In contrast, the closely related analog 2-chloro-5-aminobenzoic acid has a TPSA of 63.3 Ų [2], while the parent compound 2-chlorobenzoic acid has a TPSA of 37.3 Ų [3]. This 55 Ų increase over the parent and 29 Ų increase over the amino analog is directly attributed to the carbamoylamino group.

TPSA Comparison
Head-to-head
92.4 Ų
+29.1 vs. amino analog; +55.1 vs. parent acid
Supports polar binding-site interaction profiling
Computed values; requires experimental validation
medicinal chemistry ADME profiling drug design

Enhanced Hydrogen Bonding Capacity

The compound possesses 3 hydrogen bond donors (HBD) and 3 hydrogen bond acceptors (HBA) [1]. In comparison, the non-ureido analog 2-chloro-5-aminobenzoic acid has only 2 HBD and 3 HBA [2], while the simpler 2-chlorobenzoic acid has just 1 HBD and 2 HBA [3].

HBD Comparison
Head-to-head
3 HBD
+1 vs. amino analog; +2 vs. parent acid
Increased hydrogen bonding potential for target engagement studies
Binding assay confirmation needed
structural biology drug-target interaction molecular recognition

Optimized Lipophilicity (XLogP3)

The computed XLogP3 value for 5-(Carbamoylamino)-2-chlorobenzoic acid is 0.8 [1]. This is significantly lower than the more lipophilic analog 2-chloro-5-aminobenzoic acid (XLogP3 = 1.8) [2] and the parent 2-chlorobenzoic acid (XLogP3 = 1.9) [3].

XLogP3 Comparison
Head-to-head
0.8
−1.0 vs. amino analog; −1.1 vs. parent acid
Balanced lipophilicity may support oral bioavailability profiling
Experimental logP/D may differ; class-level inference
physicochemical profiling drug-likeness lead optimization

5-(Carbamoylamino)-2-chlorobenzoic Acid Applications


FBDD Libraries Targeting Polar Active Sites

With a TPSA of 92.4 Ų and 3 hydrogen bond donors [1], 5-(Carbamoylamino)-2-chlorobenzoic acid is an ideal fragment for screening against enzymes or receptors that have deep, polar binding pockets. Its balanced lipophilicity (XLogP3 = 0.8) ensures good aqueous solubility for biophysical assays such as surface plasmon resonance (SPR) or nuclear magnetic resonance (NMR) while providing sufficient hydrophobic character for initial binding [1][2]. Procurement for FBDD libraries should prioritize this compound over simpler aminobenzoic acid fragments due to its superior hydrogen-bonding capacity.

Synthesis of Urea-Containing Bioactive Molecules

The carbamoylamino group serves as a pre-installed urea moiety, a privileged structure in medicinal chemistry for inhibiting proteases, kinases, and other enzymes [1]. Researchers developing novel urea-based inhibitors can use this compound as a direct synthetic intermediate, bypassing the need for hazardous phosgene or isocyanate chemistry. The chloro substituent at the 2-position provides a synthetic handle for further functionalization via nucleophilic aromatic substitution or cross-coupling reactions, enabling rapid diversification of lead compounds.

Orally Bioavailable Drug Candidates

The physicochemical profile of 5-(Carbamoylamino)-2-chlorobenzoic acid—specifically its XLogP3 of 0.8 and TPSA of 92.4 Ų—positions it favorably within the 'drug-like' chemical space defined by Lipinski's Rule of Five [1][2]. Medicinal chemists aiming to optimize lead series for oral absorption should consider this scaffold as a core template, as it inherently possesses properties that mitigate common ADME liabilities such as poor solubility or excessive lipophilicity, which are often observed in chlorobenzoic acid analogs with higher XLogP3 values [2].

Application
Selection Property
Validation Focus
Fragment-based drug discovery for polar binding pockets
TPSA and HBD profile
Binding-site polarity and solubility screening
Urea-containing inhibitor synthesis
Pre-installed urea moiety and chloro synthetic handle
Synthetic accessibility and lead diversification
Oral bioavailability optimization studies
Lipophilicity (XLogP3) and TPSA balance
ADME profiling and drug-likeness assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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